molecular formula C19H17N3O4 B3003893 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922014-11-7

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B3003893
CAS No.: 922014-11-7
M. Wt: 351.362
InChI Key: WGRZQEOLZNRLBF-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic complex organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring system, which is further substituted with a 2,4-dimethylphenyl group. Each of these components is significant in bioactive compound design. The 1,3-benzodioxole scaffold is a common pharmacophore found in compounds with a range of biological activities . More notably, the 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, known for its diverse biological potential. Compounds containing this heterocycle have been extensively investigated for their anticancer, antimicrobial, and antiviral properties . The specific substitution pattern on the oxadiazole ring, particularly with aryl groups like the 2,4-dimethylphenyl present in this molecule, is a common structural motif used to modulate the compound's electronic properties, lipophilicity, and interactions with biological targets . This combination of structural features makes this compound a valuable chemical tool for researchers. It is primarily useful for screening against various disease-related biological targets, studying structure-activity relationships (SAR) in heterocyclic chemistry, and serving as a key intermediate in the synthesis of more complex chemical libraries. This product is intended for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-3-5-14(12(2)7-11)18-21-22-19(26-18)20-17(23)9-13-4-6-15-16(8-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRZQEOLZNRLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety linked to an oxadiazole derivative. The structural formula can be represented as follows:

C18H18N4O3\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Notably, it has been shown to influence:

  • Cell Viability : Studies indicate that it can enhance cell survival under stress conditions such as oxidative stress or neurotoxicity.
  • Apoptosis Regulation : It modulates apoptotic pathways by affecting the expression of key proteins involved in cell death (e.g., Bcl-2 and Bax) and signaling pathways (e.g., Akt/GSK-3β/NF-κB) .

Anticancer Activity

Research has demonstrated significant anticancer properties of related compounds containing the benzo[d][1,3]dioxole structure. For instance:

  • In vitro Studies : Compounds exhibiting similar structures have shown IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (e.g., HepG2, HCT116) . These values indicate potent antitumor activity compared to standard treatments like doxorubicin.
  • Mechanistic Insights : The anticancer effects are linked to the inhibition of epidermal growth factor receptor (EGFR) signaling and induction of apoptosis through mitochondrial pathways .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in cellular models:

  • Neurotoxicity Reduction : In studies involving Aβ25-35-induced PC12 cells, compounds similar in structure have been shown to significantly increase cell viability and reduce apoptosis by modulating the phosphorylation of Akt and GSK-3β .
  • Inflammatory Pathways : The compound may also exert anti-inflammatory effects by inhibiting the expression of NF-κB and related pro-inflammatory cytokines .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Antitumor Activity :
    • Study : A series of benzo[d][1,3]dioxole derivatives were synthesized and tested for anticancer activity.
    • Findings : Some derivatives showed IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .
  • Neuroprotective Mechanisms :
    • Study : Investigation into the protective effects against Aβ-induced toxicity in neuronal cell lines.
    • Findings : The compound enhanced cell survival and reduced markers of apoptosis through modulation of key signaling pathways .

Data Tables

Biological ActivityModel SystemIC50 Values (µM)Mechanism
AnticancerHepG22.38EGFR inhibition
AnticancerHCT1161.54Mitochondrial pathway activation
NeuroprotectionPC12 cells (Aβ25-35)5.0Akt/GSK-3β/NF-κB signaling modulation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of benzo[d][1,3]dioxol-5-yl acetamide derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent variations, synthetic routes, and inferred physicochemical or biological properties.

Analogues with Modified N-Substituents

describes seven derivatives of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide with diverse N-substituents. Key differences include:

Compound ID N-Substituent Rf Value (Hexane/EtOAc) Notable Features
4p 4-Methoxyphenyl 0.30 (7:3) Electron-donating methoxy group enhances solubility .
4q 4-Fluorophenyl 0.30 (7:3) Fluorine introduces electronegativity, potentially improving metabolic stability .
4r 2,6-Dimethylphenyl 0.30 (7:3) Steric hindrance from methyl groups may reduce rotational freedom .
Target Compound 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl N/A Oxadiazole ring enhances rigidity and may improve target binding affinity .

Key Observations :

  • The target compound replaces the simple aryl/alkyl N-substituents in with a 1,3,4-oxadiazole heterocycle. This substitution introduces a planar, aromatic heterocycle, which could enhance π-stacking interactions in biological targets compared to the flexible alkyl or single-ring aryl groups in 4p–4u .
Analogues with Heterocyclic Variations

Several compounds in the evidence feature alternative heterocycles or functional groups:

Compound (Source) Core Structure Key Features
LSN3316612 () Thiazole-OGA inhibitor Binds selectively to O-GlcNAcase (OGA), highlighting thiazole's role in enzyme inhibition .
N-(Adamantan-1-yl)-... () Adamantane substituent Bulky adamantane group may improve CNS penetration due to high lipophilicity .
5d () Benzothiazole-thiazolidinone Exhibits anti-inflammatory and antibacterial activity, suggesting heterocycle-dependent bioactivity .
Target Compound 1,3,4-Oxadiazole Oxadiazole’s electron-deficient nature may favor interactions with cationic residues in enzymes .

Key Observations :

  • The oxadiazole in the target compound differs from thiazole () or thiazolidinone () in electronic properties. Oxadiazoles are less basic than thiazoles, which could reduce off-target interactions .
  • Compared to the adamantane-substituted analogue (), the target’s dimethylphenyl group offers moderate steric bulk without excessive molecular weight, balancing bioavailability and target engagement .

Hypothesized Bioactivity of Target Compound :

  • The oxadiazole and dimethylphenyl groups may confer selectivity for kinases or proteases, common targets for heterocyclic acetamides.
  • Increased lipophilicity (logP) from the dimethylphenyl group could enhance blood-brain barrier penetration compared to polar analogues like 4p or 4q .

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